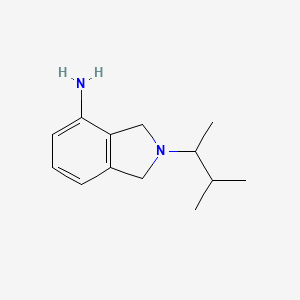

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine

Description

Overview of Isoindole Derivatives in Chemical Research

Isoindole derivatives constitute an extensively studied class of biologically active heterocyclic compounds that have attracted considerable attention in contemporary chemical research due to their diverse pharmacological profiles. These compounds, characterized by a benzene ring fused with pyrrole, demonstrate remarkable versatility in their biological activities, encompassing antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme inhibition, and thrombin inhibition properties. The structural framework of isoindoles provides a foundation for developing new concepts toward rational design and development of more potent and less toxic pharmaceutical agents.

Research investigations have revealed that isoindole derivatives exhibit significant promise as anticancer agents, with studies demonstrating their ability to interfere with cellular proliferation mechanisms. The halogenation of isoindole-1,3-dione moieties has been shown to increase antimicrobial, antileishmanial, and anticancer activities, with tetra-brominated derivatives showing particularly enhanced biological properties. Contemporary synthetic approaches have enabled the preparation of numerous isoindole derivatives with approved antimicrobial, antioxidant, antileishmanial, and anticancer activities, establishing these compounds as promising drug candidates.

The significance of isoindole derivatives extends beyond their direct pharmaceutical applications to their role in materials science and industrial chemistry. Isoindole units occur in phthalocyanines, representing an important family of dyes with widespread commercial applications. The compound class also includes high-performance pigments such as Pigment Yellow 139, which is commercially available as Paliotol Yellow and belongs to the class of highly resistant and effective 1,3-disubstituted isoindoline dyes. Recent developments have demonstrated the utility of isoindoles as red to near-infrared fluorophores, expanding their applications in advanced materials research.

The synthetic chemistry of isoindole derivatives has evolved to encompass sophisticated methodologies including palladium-catalyzed domino reactions, ruthenium-catalyzed carbon-hydrogen activation processes, and base-catalyzed cyclization reactions. These synthetic advances have enabled access to complex isoindole frameworks with high selectivity and efficiency, facilitating the exploration of structure-activity relationships within this important compound class.

Historical Background of Aminoisoindoline Compounds

The historical development of aminoisoindoline compounds traces back to fundamental discoveries in heterocyclic chemistry and the recognition of their unique structural and biological properties. The parent isoindole was first successfully prepared through flash vacuum pyrolysis of nitrogen-substituted isoindoline derivatives, marking a significant milestone in the synthetic chemistry of this compound class. This achievement provided the foundation for subsequent investigations into substituted derivatives and their enhanced stability and reactivity profiles.

Early research efforts focused on understanding the structural characteristics of isoindole derivatives, particularly their tautomeric behavior and bonding patterns. Unlike indole, isoindoles exhibit noticeable alternation in carbon-carbon bond lengths, consistent with their description as pyrrole derivatives fused to a butadiene system. In solution, the 2H-isoindole tautomer predominates, resembling a pyrrole more than a simple imine, with the degree of predominance depending on solvent properties and substituent effects.

The development of nitrogen-substituted isoindoles marked a crucial advancement in the field, as these derivatives do not engage in tautomerism and therefore provide more stable and predictable chemical behavior. This discovery enabled more systematic investigations into the preparation and characterization of aminoisoindoline compounds, leading to the development of various synthetic methodologies including dehydration of isoindoline-nitrogen-oxides and reactions starting from xylylene dibromide precursors.

Natural product discoveries have played a significant role in advancing aminoisoindoline chemistry, with the first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, isolated from the sponge Reniera species in 1982. This discovery stimulated extensive research into the synthesis and biological evaluation of related compounds, leading to the development of more concise and elegant synthetic routes. The establishment of efficient synthetic pathways enabled systematic structure-activity relationship studies and the identification of key structural features responsible for biological activity.

The evolution of aminoisoindoline chemistry has been closely linked to advances in pharmaceutical research, particularly in the development of immunomodulatory drugs. These small orally available molecules modulate the immune system and other biological targets through multiple mechanisms of action and have been successfully used in the treatment of myelodysplastic syndrome and multiple myeloma. Recent studies of their complex mechanism of action have revealed their potential in autoimmune diseases and solid tumors, intensifying scientific interest in these compounds and driving further research into structural modifications and optimization strategies.

Importance of 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine in Contemporary Chemistry

The compound 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine represents a significant advancement in aminoisoindoline chemistry, distinguished by its unique structural features and potential applications in pharmaceutical research. With a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.31 grams per mole, this compound exhibits distinctive chemical properties that position it as an important research target. The compound is characterized by a 3-methylbutan-2-yl group attached to the nitrogen atom of the isoindoline ring system, creating specific steric and electronic effects that influence its biological activities and chemical reactivity.

Contemporary research indicates that 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine exhibits potential biological activities that make it particularly valuable for pharmaceutical applications. Studies suggest that the compound possesses antimicrobial and anticancer properties, indicating its role as a pharmacophore in drug design. The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects that warrant further investigation.

The synthesis of 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine typically involves multi-step procedures that demonstrate the compound's accessibility through modern synthetic methodologies. The synthetic approach generally includes the formation of the isoindoline ring system followed by introduction of the 3-methylbutan-2-yl substituent through nucleophilic substitution or reductive amination processes. For industrial applications, similar synthetic routes are employed but optimized for larger scale production, often utilizing continuous flow reactors to enhance efficiency and yield.

The compound's importance in contemporary chemistry extends to its applications across various research fields. In medicinal chemistry, it serves as a building block for more complex molecular structures and as a lead compound for drug development programs. In organic synthesis, it functions as an intermediate in the preparation of other biologically active compounds, while in materials science, it contributes to the development of novel functional materials with specific properties. The compound's versatility makes it valuable for diverse research applications ranging from fundamental studies in heterocyclic chemistry to applied research in pharmaceutical development.

Properties

IUPAC Name |

2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-9(2)10(3)15-7-11-5-4-6-13(14)12(11)8-15/h4-6,9-10H,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLRYVYXBQEJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N1CC2=C(C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of N-Substituted Phthalimides

This route involves the following steps:

Alternative Route: Multi-Step Synthesis via Amino Acid Derivatives

Another approach involves starting from amino acid derivatives:

Research Findings and Data Table

| Preparation Method | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| N-Alkylation followed by cyclization | Phthalimide, 3-methylbutan-2-yl halide, base (NaH, K2CO3) | Reflux, inert atmosphere | 55-70 | Efficient for large-scale synthesis |

| Cyclization of amino acid derivatives | Amino acids, dehydrating agents | Mild heating, acidic conditions | 40-60 | Suitable for stereoselective synthesis |

| Catalytic hydrogenation | Pd/C, H2 | Room temperature, pressure | 65-80 | Used for reduction of imides to amines |

Notes on Optimization and Purification

- Reaction Optimization: Temperature, solvent choice (e.g., ethanol, acetonitrile), and base strength significantly influence yield and selectivity.

- Purification Techniques: Typically involve column chromatography, recrystallization, or preparative HPLC to obtain high-purity compounds suitable for biological evaluation.

- Stereochemistry Control: Chiral auxiliaries or asymmetric catalysis may be employed to ensure stereoselectivity, especially at the 3-methylbutan-2-yl substituent.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the isoindoline ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound can be studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural Analogs

Three compounds with structural or functional similarities were identified:

Isoindolin-4-amine dihydrochloride (CAS: 92259-85-3)

- Molecular Formula : C₈H₁₂Cl₂N₂

- Molecular Weight : 207.1 g/mol

- Features : Lacks the 3-methylbutan-2-yl substituent but includes a dihydrochloride salt, enhancing aqueous solubility. The absence of alkyl branching reduces lipophilicity .

(2R)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine (CAS: 2091299-31-7)

- Molecular Formula : C₁₂H₁₅FN₂

- Molecular Weight : 206.26 g/mol

- Features: Contains a fluorinated indole ring instead of isoindole, with an (R)-configured butan-2-amine chain.

2,3-Dihydro-1H-isoindol-4-amine dihydrochloride (Referenced in )

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Findings :

Structural Flexibility vs. Solubility :

- The target compound’s 3-methylbutan-2-yl group increases lipophilicity, favoring blood-brain barrier penetration, whereas the dihydrochloride analogs prioritize solubility for systemic delivery .

- The fluorinated indole derivative (CAS: 2091299-31-7) leverages halogenation for enhanced electronic interactions, a strategy absent in the isoindole-based compounds .

Salt Forms and Stability :

- Dihydrochloride salts (e.g., CAS: 92259-85-3) improve stability and shelf life but may require pH adjustments for biological compatibility. The free base (target compound) offers simplicity in organic synthesis .

Biological Activity

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine, also known by its PubChem CID 43370011, is an organic compound belonging to the class of isoindolines. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

The molecular formula of 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine is C₁₃H₂₀N₂ with a molecular weight of 204.32 g/mol. The compound features a unique structure characterized by a 3-methylbutan-2-yl group attached to the isoindoline core.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.32 g/mol |

| IUPAC Name | 2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine |

| Appearance | Powder |

Anticancer Properties

Investigations into the anticancer potential of isoindoline derivatives have shown promising results. For instance, compounds structurally related to 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine have been observed to inhibit cancer cell proliferation in vitro. A notable study demonstrated that certain isoindoline derivatives could selectively induce apoptosis in tumor cells while sparing normal cells, highlighting their therapeutic potential in cancer treatment.

The mechanism by which 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways. Further studies are required to clarify its binding affinity and specificity towards molecular targets.

Case Studies and Research Findings

- Study on Isoindoline Derivatives :

-

Synthesis and Evaluation :

- Another study focused on synthesizing and evaluating the biological activity of various isoindoline derivatives, including those similar to 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amines. The results indicated that these compounds could effectively inhibit key enzymes involved in cancer progression .

Q & A

How can researchers design an efficient synthetic route for 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine, and what reaction conditions should be optimized?

Methodological Answer:

A multi-component reaction (MCR) strategy, similar to the synthesis of 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine, could be adapted . Key steps include:

- Precursor Selection: Use 1H-isoindole derivatives and 3-methylbutan-2-yl precursors.

- Solvent and Catalyst: Ethanol or acetonitrile under reflux conditions, with acid/base catalysts (e.g., HCl or KOH) to drive cyclization.

- Temperature Optimization: Reflux at 80–100°C for 6–12 hours, monitored by TLC/HPLC.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Data Example: For analogous compounds, yields range from 45–70% depending on substituent steric effects .

What spectroscopic and chromatographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Identify protons and carbons in the isoindole ring (e.g., aromatic protons at δ 6.8–7.5 ppm) and the branched alkyl chain (δ 1.0–2.5 ppm for methyl groups) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 247.18 for C13H18N2).

- HPLC-PDA: Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

How can researchers evaluate the antimicrobial activity of this compound, and what experimental controls are critical?

Methodological Answer:

- Microbial Strains: Follow CLSI guidelines using Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger) .

- Broth Microdilution: Test concentrations from 1–256 µg/mL, with ampicillin and fluconazole as positive controls.

- Data Interpretation: Report MIC (minimum inhibitory concentration) and MBC/MFC (bactericidal/fungicidal activity).

Example Results: Analogous isoindole derivatives show MIC values of 8–32 µg/mL against S. aureus .

What computational strategies are effective for studying the compound’s interaction with biological targets, such as androgen receptors (AR)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses. Key residues (e.g., LEU704, GLY708 in AR) may form hydrophobic/hydrogen-bond interactions .

- Scoring Metrics: Prioritize compounds with docking scores ≤−7.0 kcal/mol .

- MD Simulations: Validate stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å) .

How should researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Experimental Variability: Standardize protocols (e.g., inoculum size, incubation time) to minimize inter-lab variation .

- Structure-Activity Relationships (SAR): Compare substituent effects (e.g., alkyl chain length, halogenation) on activity .

- Statistical Analysis: Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of differences .

What methodologies are recommended for assessing the environmental fate and ecotoxicity of this compound?

Methodological Answer:

- Degradation Studies: Hydrolysis (pH 4–9), photolysis (UV light), and biodegradation (OECD 301D) to estimate half-lives .

- Ecotoxicology:

- Daphnia magna acute toxicity (48h LC50).

- Algal growth inhibition (72h EC50) .

Data Example: Related dihydroisoindoles show moderate persistence (t1/2 = 14–28 days in water) .

How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Solubility Screening: Use shake-flask method in buffers (pH 1.2–7.4) and surfactants (e.g., Tween 80) .

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) or cyclodextrin complexes .

- Pharmacokinetics: Assess logP (target <3) and permeability (Caco-2 monolayer assay) .

What analytical challenges arise in quantifying trace levels of this compound in biological matrices?

Methodological Answer:

- Sample Preparation: Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile).

- LC-MS/MS: Use MRM transitions (e.g., m/z 247→189 for quantification) with deuterated internal standards .

- Validation: Follow FDA guidelines for LOD (≤1 ng/mL), LOQ (≤5 ng/mL), and recovery (80–120%) .

How can researchers identify metabolic pathways and potential toxic metabolites?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat), identify Phase I/II metabolites via UPLC-QTOF .

- CYP Inhibition Assays: Test CYP3A4/2D6 inhibition to predict drug-drug interactions .

- Toxicity Prediction: Use in silico tools (e.g., Derek Nexus) to flag structural alerts (e.g., reactive epoxides) .

What strategies are effective for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

- DoE (Design of Experiments): Optimize parameters (temperature, stoichiometry) using response surface methodology .

- Quality Control: Batch-to-batch consistency via HPLC purity (>95%) and polymorph characterization (PXRD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.